![molecular formula C13H12F3NO2 B3169554 3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one CAS No. 937605-32-8](/img/structure/B3169554.png)
3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one
Overview
Description
The compound “3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one” is an organic molecule with the molecular formula C13H12F3NO2 . It has an average mass of 271.235 Da and a monoisotopic mass of 271.082001 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexenone ring, which is a six-membered ring with one double bond and one ketone functional group. Attached to this ring is an aniline derivative where the phenyl ring carries a trifluoromethoxy substituent .Scientific Research Applications
Corrosion Inhibition
One significant application of compounds related to 3-{[4-(Trifluoromethoxy)phenyl]amino}cyclohex-2-en-1-one is in corrosion inhibition. For instance, 2-amino-5-nitro-4,6-diarylcyclohex-2-ene-1,3,3-tricarbonitrile derivatives, which share a structural resemblance, have been investigated for their efficacy in preventing mild steel corrosion in acidic environments. These compounds, particularly ANDT-3, demonstrated a high inhibition efficiency of 98.96% at a concentration of 25 mg/L. Their adsorption on mild steel surfaces follows the Langmuir adsorption isotherm, indicating a strong surface interaction. The research incorporated experimental techniques like Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray (EDX) spectroscopy, and Atomic Force Microscopy (AFM), along with theoretical quantum chemical calculations based on Density Functional Theory (DFT) to understand the inhibition mechanism (Verma, Quraishi, & Singh, 2015).
Synthesis of Organic and Heterocyclic Compounds
Another application is in the synthesis of organic and heterocyclic compounds. For example, the simple synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one from certain sodium salts demonstrates their potential as highly functionalized reactive intermediates. These compounds are particularly valuable in the synthesis of compounds containing a trifluoromethyl group, a functional group of interest in pharmaceutical and agrochemical industries due to its ability to enhance the biological activity of molecules (Fadeyi & Okoro, 2008).
Development of Polymer Materials
Compounds with structural similarity to this compound are also used in the development of advanced polymer materials. For instance, fluorinated polyimides, derived from aromatic diamines with cyclohexane cardo groups substituted with trifluoromethyl groups, exhibit exceptional solubility in organic solvents, excellent thermal stability, and favorable electrical properties. Such materials are useful in various industrial applications due to their mechanical strength and resistance to extreme temperatures (Yang, Su, & Hsiao, 2004).
Anticonvulsant Activity
Research on structurally similar enaminones has revealed potential anticonvulsant properties. For example, the crystal structures of certain anticonvulsant enaminones, which are structurally related to this compound, have been determined. These studies contribute to the understanding of the relationship between molecular structure and pharmacological activity, aiding in the design of new therapeutic agents (Kubicki, Bassyouni, & Codding, 2000).
properties
IUPAC Name |
3-[4-(trifluoromethoxy)anilino]cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2/c14-13(15,16)19-12-6-4-9(5-7-12)17-10-2-1-3-11(18)8-10/h4-8,17H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDCZORKYMGDDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901199542 | |
| Record name | 3-[[4-(Trifluoromethoxy)phenyl]amino]-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901199542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937605-32-8 | |
| Record name | 3-[[4-(Trifluoromethoxy)phenyl]amino]-2-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937605-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[4-(Trifluoromethoxy)phenyl]amino]-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901199542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



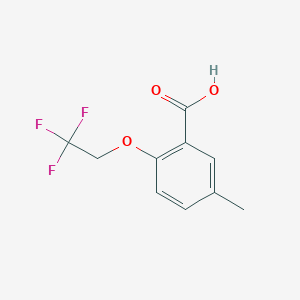
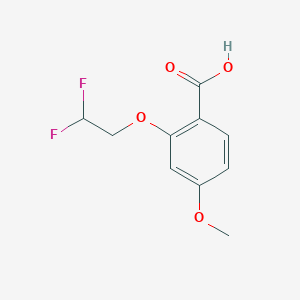



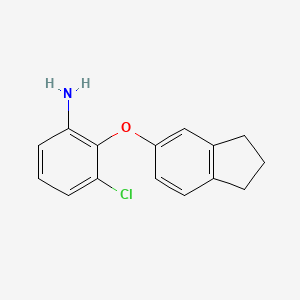

![N-[4-(furan-2-carbonyl)piperazine-1-carbothioyl]benzamide](/img/structure/B3169529.png)
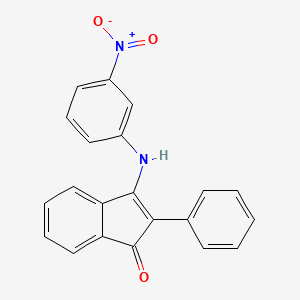
![4-(3-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B3169537.png)
![(3-cyclopropyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3169567.png)
![(3,5-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3169573.png)
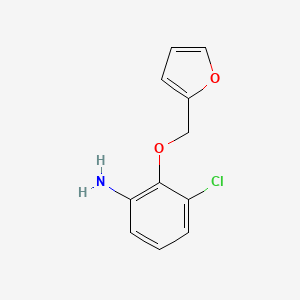
![[6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B3169585.png)